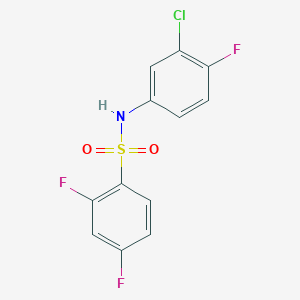
N-{5-nitro-1,3-thiazol-2-yl}-2-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-nitro-1,3-thiazol-2-yl}-2-methylbutanamide, also known as nitazoxanide, is a synthetic broad-spectrum antiparasitic and antiviral drug. It was first developed in the 1990s by Jean-Francois Rossignol and his colleagues at the Romark Laboratories in the United States. Nitazoxanide has shown great potential in treating a wide range of parasitic and viral infections, including cryptosporidiosis, giardiasis, rotavirus, and influenza.
Wirkmechanismus
Nitazoxanide has a unique mechanism of action that involves interfering with the energy metabolism of parasites and viruses. It inhibits the enzyme pyruvate:ferredoxin oxidoreductase, which is involved in the production of ATP, the energy currency of cells. This leads to a decrease in ATP production, which ultimately results in the death of the parasite or virus.
Biochemical and Physiological Effects
Nitazoxanide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth and replication of parasites and viruses, as well as to modulate the immune response. Nitazoxanide has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Nitazoxanide has several advantages for lab experiments. It has a broad-spectrum of activity, which makes it useful for studying a wide range of parasites and viruses. It is also relatively safe and well-tolerated, which makes it suitable for in vitro and in vivo experiments. However, N-{5-nitro-1,3-thiazol-2-yl}-2-methylbutanamide has some limitations, including its poor solubility in water and its instability in acidic environments.
Zukünftige Richtungen
There are several future directions for research on N-{5-nitro-1,3-thiazol-2-yl}-2-methylbutanamide. One area of interest is the development of new formulations of N-{5-nitro-1,3-thiazol-2-yl}-2-methylbutanamide that improve its solubility and stability. Another area of interest is the exploration of N-{5-nitro-1,3-thiazol-2-yl}-2-methylbutanamide's potential as a treatment for other parasitic and viral infections, including malaria and Zika virus. Additionally, research on the immune-modulating properties of N-{5-nitro-1,3-thiazol-2-yl}-2-methylbutanamide may lead to the development of new therapies for autoimmune diseases.
Synthesemethoden
Nitazoxanide is synthesized from 5-nitrothiazole-2-carboxylic acid and 2-amino-2-methyl-1-propanol. The reaction involves the formation of an amide bond between the carboxylic acid and the amine group of the 2-amino-2-methyl-1-propanol. The resulting product is then treated with thionyl chloride to form a chloro derivative, which is then reacted with sodium nitrite to form the nitro group.
Wissenschaftliche Forschungsanwendungen
Nitazoxanide has been extensively studied for its antiparasitic and antiviral properties. It has shown efficacy against a wide range of parasites, including Cryptosporidium parvum, Giardia lamblia, Entamoeba histolytica, and Blastocystis hominis. Nitazoxanide has also shown antiviral activity against a number of viruses, including rotavirus, influenza, and hepatitis B and C.
Eigenschaften
Produktname |
N-{5-nitro-1,3-thiazol-2-yl}-2-methylbutanamide |
|---|---|
Molekularformel |
C8H11N3O3S |
Molekulargewicht |
229.26 g/mol |
IUPAC-Name |
2-methyl-N-(5-nitro-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C8H11N3O3S/c1-3-5(2)7(12)10-8-9-4-6(15-8)11(13)14/h4-5H,3H2,1-2H3,(H,9,10,12) |
InChI-Schlüssel |
VVMKCWZIRKHGHI-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)NC1=NC=C(S1)[N+](=O)[O-] |
Kanonische SMILES |
CCC(C)C(=O)NC1=NC=C(S1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[4-(dimethylamino)phenyl]-4-fluorobenzamide](/img/structure/B263024.png)
![2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263026.png)


![N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263039.png)




![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)
![N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)
![N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B263064.png)

![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)